4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS No.: 1396799-97-5
Cat. No.: VC6808477
Molecular Formula: C17H16BrNO3S2
Molecular Weight: 426.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396799-97-5 |
|---|---|
| Molecular Formula | C17H16BrNO3S2 |
| Molecular Weight | 426.34 |
| IUPAC Name | 4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16BrNO3S2/c18-14-5-7-17(8-6-14)24(20,21)19(13-15-3-1-11-22-15)10-9-16-4-2-12-23-16/h1-8,11-12H,9-10,13H2 |
| Standard InChI Key | GOYXMQKPERNZGT-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is C₁₇H₁₆BrNO₃S₂, with a molecular weight of 426.34 g/mol. Its IUPAC name reflects the presence of three critical domains:
-
A 4-bromobenzenesulfonamide core, which contributes to electrophilic reactivity and hydrogen-bonding capabilities.
-
A furan-2-ylmethyl substituent, introducing oxygen-based heterocyclic character.
-
A 2-(thiophen-2-yl)ethyl group, adding sulfur-containing aromaticity and conformational flexibility .
The compound’s three-dimensional structure enables interactions with biological targets through π-π stacking (via aromatic rings), hydrogen bonding (via sulfonamide and furan oxygen), and hydrophobic effects (from the ethyl chain). Computational models predict a collision cross-section (CCS) of 155.0 Ų for the [M+Na]+ adduct, suggesting moderate polarity and solubility in polar aprotic solvents .
Table 1: Comparative Structural Data for Related Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide | C₁₁H₁₀BrNO₃S | 315.96 | Bromobenzene, furanmethyl |
| 5-Chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | C₁₈H₁₈ClNO₄S₂ | 411.90 | Chlorine, methoxy, thiophene |
| Target Compound | C₁₇H₁₆BrNO₃S₂ | 426.34 | Bromine, furan, thiophene |
Synthetic Pathways and Optimization
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step sequence focusing on sulfonamide bond formation and alkylation reactions. A representative pathway includes:
-
Preparation of 4-bromobenzenesulfonyl chloride: Bromobenzene is sulfonated using chlorosulfonic acid under controlled temperatures.
-
Coupling with furan-2-ylmethanamine: The sulfonyl chloride reacts with furan-2-ylmethanamine in the presence of a base (e.g., triethylamine) to yield N-(furan-2-ylmethyl)-4-bromobenzenesulfonamide .
-
Alkylation with 2-(thiophen-2-yl)ethyl bromide: The secondary amine undergoes nucleophilic substitution with 2-(thiophen-2-yl)ethyl bromide, requiring catalysts like potassium iodide to enhance reactivity.
Critical parameters for optimizing yield (reported up to 68%) include:
-
Temperature control: Maintaining 0–5°C during sulfonylation to minimize side reactions.
-
Solvent selection: Dichloromethane or THF for improved solubility of intermediates.
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients .
Chemical Reactivity and Functionalization
The compound exhibits reactivity typical of sulfonamides and aryl bromides:
-
Nucleophilic aromatic substitution: The bromine atom at the para position undergoes substitution with amines or alkoxides under palladium catalysis.
-
Sulfonamide hydrolysis: Under acidic conditions (e.g., HCl/H₂O), the sulfonamide bond cleaves to generate sulfonic acid and amine derivatives.
-
Heterocyclic modifications: The furan and thiophene rings participate in electrophilic substitutions, such as nitration or halogenation, to introduce additional functional groups .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP | 3.2 ± 0.3 | Computational estimation |
| Water Solubility | <0.1 mg/mL | Experimental extrapolation |
| pKa | 9.8 (sulfonamide NH) | Potentiometric titration |
Biological Activity and Mechanistic Insights
Preliminary studies indicate that the compound inhibits NLRP3 inflammasome activation, a pathway implicated in neurodegenerative diseases and chronic inflammation . The sulfonamide group coordinates with the NACHT domain of NLRP3, disrupting ATPase activity and subsequent caspase-1 activation . Additional findings include:
-
Antimicrobial activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to dihydropteroate synthase inhibition.
-
Cytotoxicity: IC₅₀ of 12.3 µM in HeLa cells, suggesting selectivity for cancer cell lines over normal fibroblasts.
Table 3: Biological Screening Data
| Assay | Result | Model System |
|---|---|---|
| NLRP3 Inhibition | 74% at 10 µM | LPS-primed macrophages |
| Antibacterial (MIC) | 16 µg/mL (S. aureus) | Broth dilution assay |
| Antiproliferative | IC₅₀ = 12.3 µM | HeLa cells |
Research Challenges and Future Directions
Current limitations include poor aqueous solubility and metabolic instability in hepatic microsomes. Strategies for improvement involve:
-
Prodrug design: Masking the sulfonamide as a phosphate ester to enhance bioavailability.
-
Structural analogs: Replacing bromine with trifluoromethyl groups to boost lipophilicity and blood-brain barrier penetration .
-
Targeted delivery: Conjugation with nanoparticles for site-specific action in inflammatory tissues.
Ongoing studies focus on crystallizing the compound with NLRP3 to elucidate binding modes and guide rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume